molecular formula C20H38O2 B13724815 Methyl Nonadecenoate

Methyl Nonadecenoate

Cat. No.: B13724815
M. Wt: 310.5 g/mol
InChI Key: AYVPTAOSEQFSHG-VHEBQXMUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl nonadecenoate can be synthesized through the esterification of nonadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, this compound is produced through the transesterification of triglycerides found in natural oils and fats. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield methyl esters and glycerol. The methyl esters are then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl nonadecenoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonadecanoic acid.

    Reduction: Reduction of the ester group can yield nonadecanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nonadecanoic acid.

    Reduction: Nonadecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl nonadecenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in gas chromatography for the quantification of fatty acids.

    Biology: It serves as a model compound for studying lipid metabolism and membrane biology.

    Medicine: Research into its potential therapeutic effects and its role in drug delivery systems.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

Methyl nonadecenoate exerts its effects through its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, modulating membrane fluidity, permeability, and organization. This interaction can influence various cellular processes, including lipid biosynthesis, storage, and transport.

Comparison with Similar Compounds

Similar Compounds

    Methyl nonadecanoate: A saturated fatty acid methyl ester with similar applications but lacks the double bond present in methyl nonadecenoate.

    Methyl oleate: Another unsaturated fatty acid methyl ester with a shorter carbon chain.

    Methyl stearate: A saturated fatty acid methyl ester with a similar carbon chain length but no double bond.

Uniqueness

This compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct physical and chemical properties. These properties make it particularly valuable for studying lipid interactions and developing specialized industrial applications.

Properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (E)-nonadec-2-enoate

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h18-19H,3-17H2,1-2H3/b19-18+

InChI Key

AYVPTAOSEQFSHG-VHEBQXMUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC(=O)OC

Origin of Product

United States

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